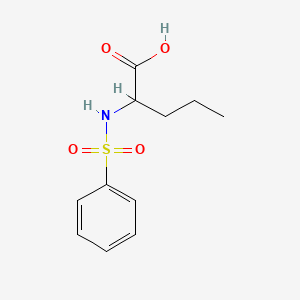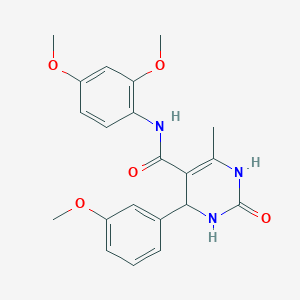![molecular formula C18H14ClN3O6S B3964391 4-chloro-3-{[(2-furylmethyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B3964391.png)
4-chloro-3-{[(2-furylmethyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide
説明
4-chloro-3-{[(2-furylmethyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide, also known as SN-38, is a potent topoisomerase I inhibitor that has been extensively studied for its potential use in cancer treatment. SN-38 is a derivative of the prodrug irinotecan, which is commonly used in the treatment of colorectal cancer.
作用機序
4-chloro-3-{[(2-furylmethyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide works by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. Topoisomerase I is responsible for cutting and rejoining DNA strands during replication and repair. This compound binds to the topoisomerase I-DNA complex and prevents the DNA strands from rejoining, leading to the formation of a stable cleavage complex. This complex is toxic to the cell and eventually leads to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage, inhibit DNA synthesis, and cause cell cycle arrest. This compound has also been shown to induce apoptosis, a process of programmed cell death that is essential for the elimination of damaged or abnormal cells.
実験室実験の利点と制限
4-chloro-3-{[(2-furylmethyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has a number of advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of topoisomerase I, making it a useful tool for studying the role of this enzyme in DNA replication and repair. However, this compound is also highly toxic and can be difficult to work with, making it important to use appropriate safety precautions when handling this compound.
将来の方向性
There are a number of future directions for research on 4-chloro-3-{[(2-furylmethyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide. One area of interest is the development of new and more effective methods for delivering this compound to cancer cells. Another area of interest is the identification of biomarkers that can be used to predict the response of cancer cells to this compound. Additionally, there is interest in studying the potential use of this compound in combination with other cancer treatments, such as radiation therapy and immunotherapy.
Conclusion
In conclusion, this compound is a potent topoisomerase I inhibitor that has shown promise as a potential cancer treatment. Its mechanism of action involves the inhibition of topoisomerase I, leading to the formation of a stable cleavage complex and eventual cell death. This compound has a number of advantages and limitations for lab experiments, and there are a number of future directions for research on this compound.
科学的研究の応用
4-chloro-3-{[(2-furylmethyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer types, including colorectal, lung, breast, and ovarian cancer. This compound works by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, this compound prevents cancer cells from dividing and multiplying, leading to their eventual death.
特性
IUPAC Name |
4-chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O6S/c19-14-8-7-12(18(23)21-15-5-1-2-6-16(15)22(24)25)10-17(14)29(26,27)20-11-13-4-3-9-28-13/h1-10,20H,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLGWQKJEUMORR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NCC3=CC=CO3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-{1-[(6-chloropyridin-2-yl)carbonyl]piperidin-2-yl}ethyl)phenol](/img/structure/B3964310.png)
![2-methoxyethyl 6-[4-(2-furoyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3964317.png)
![4-[(3,4-dichlorophenyl)amino]-3-(3-methylbenzyl)-4-oxobutanoic acid](/img/structure/B3964330.png)

![4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964333.png)
![1-({5-[(4-chlorophenyl)sulfonyl]-2-methylphenyl}sulfonyl)pyrrolidine](/img/structure/B3964340.png)

![3-amino-2-{[(4-ethylphenyl)amino]carbonyl}-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B3964359.png)

![N-cyclohexyl-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3964378.png)
![N-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)cyclohexanamine](/img/structure/B3964383.png)
![3-[3-(2-bromophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3964395.png)
![N-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3964403.png)
![4-chloro-3-{[(4-chlorophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B3964409.png)